(3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol
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Overview
Description
(3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of dichloro, fluorophenyl, and methoxyphenyl groups attached to the pyrazole ring, along with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of substituents: The dichloro, fluorophenyl, and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Methanol group addition: The final step involves the addition of a methanol group to the pyrazole ring, which can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms or reduce the pyrazole ring.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles/electrophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological activity studies: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- (3-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol
- (3-(2,4-Difluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol
- (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-hydroxyphenyl)-1H-pyrazol-4-YL)methanol
Uniqueness
The uniqueness of (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-4-YL)methanol lies in its specific combination of substituents, which can impart unique chemical and biological properties. For example, the presence of both dichloro and fluorophenyl groups may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H13Cl2FN2O2 |
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Molecular Weight |
367.2 g/mol |
IUPAC Name |
[3-(2,4-dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C17H13Cl2FN2O2/c1-24-16-5-3-2-4-15(16)22-8-10(9-23)17(21-22)11-6-14(20)13(19)7-12(11)18/h2-8,23H,9H2,1H3 |
InChI Key |
PLUIBVOEKREPFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO |
Origin of Product |
United States |
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